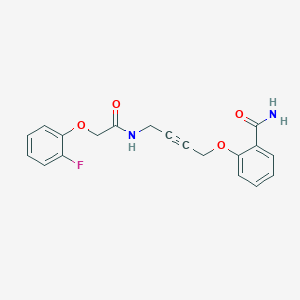

2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core with a fluorophenoxyacetamido substituent, making it an interesting subject for research due to its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

-

Formation of the Fluorophenoxyacetamide Intermediate

Reagents: 2-Fluorophenol, chloroacetyl chloride, and a base such as triethylamine.

Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

-

Coupling with Propargylamine

Reagents: Propargylamine and the previously synthesized fluorophenoxyacetamide.

Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

-

Final Coupling with Benzoyl Chloride

Reagents: Benzoyl chloride and the intermediate from the previous step.

Conditions: This step is usually carried out in an organic solvent like THF (tetrahydrofuran) under basic conditions to facilitate the formation of the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors to control reaction conditions precisely and minimize the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically performed in acidic or neutral conditions.

Products: Oxidation of the alkyne group can lead to the formation of diketones or carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Usually carried out in anhydrous conditions to prevent hydrolysis.

Products: Reduction of the alkyne group can yield alkanes or alkenes.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Often performed in polar aprotic solvents to enhance nucleophilicity.

Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-inflammatory Activity

One of the primary applications of 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is its role as a potential anti-inflammatory agent. Research has indicated that compounds with similar structures can inhibit pathways associated with inflammation, particularly through the modulation of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4).

In a study focused on dual inhibitors targeting these pathways, compounds structurally related to this benzamide demonstrated significant efficacy in reducing tumor necrosis factor-alpha (TNFα) levels in preclinical models, suggesting a promising avenue for treating chronic inflammatory diseases .

Cancer Research

The compound's structural features also position it as a candidate for cancer research. The presence of a fluorophenoxy group may enhance its ability to penetrate cellular membranes and interact with specific biological targets involved in tumor progression.

Preliminary findings suggest that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation pathways. Further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. By modulating inflammatory responses in the central nervous system, such compounds could offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Studies have shown that inhibiting specific inflammatory pathways can reduce neuronal damage and improve cognitive function in animal models .

Data Table: Summary of Biological Activities

| Application Area | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα release | |

| Cancer Research | Cytotoxic effects on cancer cell lines | |

| Neuroprotection | Reduction of neuronal damage |

Case Study 1: Dual Inhibition in Inflammation

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of dual inhibitors targeting p38 MAPK and PDE4. The results showed that compounds with structural similarities to this compound significantly reduced TNFα levels in vitro and in vivo, highlighting their therapeutic potential in managing inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers evaluated the cytotoxic effects of benzamide derivatives on various cancer cell lines. The results indicated that certain modifications to the compound's structure enhanced its efficacy against breast cancer cells, suggesting a potential pathway for drug development targeting cancer therapies .

Mécanisme D'action

The mechanism by which 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the amide and alkyne groups can participate in hydrogen bonding and π-π stacking interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((4-(2-(2-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

- 2-((4-(2-(2-Bromophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

- 2-((4-(2-(2-Methylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

Uniqueness

Compared to these similar compounds, 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, often enhancing metabolic stability and binding affinity to biological targets.

Activité Biologique

The compound 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FNO3, with a molecular weight of 381.3 g/mol. The structure includes a fluorophenoxy group and a but-2-yn-1-yl chain, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors. The presence of the fluorophenoxy moiety suggests potential interactions with biological membranes and enzymes involved in drug metabolism.

Antimicrobial Activity

In vitro studies have shown that benzamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, structural similarities suggest it may possess comparable antimicrobial activity.

Anticonvulsant Activity

A related study on 2-substituted oxadiazoles indicated considerable anticonvulsant activity mediated through benzodiazepine receptors . This raises the possibility that this compound may also influence neurological pathways, potentially offering therapeutic benefits in seizure disorders.

Enzyme Inhibition

Compounds with similar frameworks have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases . The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to possess anti-inflammatory properties.

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c20-15-8-2-4-10-17(15)26-13-18(23)22-11-5-6-12-25-16-9-3-1-7-14(16)19(21)24/h1-4,7-10H,11-13H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYUFZYZJFVUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.